molecular formula C16H22BrNO2 B5526556 2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide

Cat. No. B5526556
M. Wt: 340.25 g/mol
InChI Key: CRFHEGILVQESQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-bromo-2,6-dimethylphenoxy)acetic acid” is a solid substance with a molecular weight of 259.1 . It is stored in a dry room at room temperature . The compound “2-(4-bromo-2,6-dimethylphenoxy)propanoic acid” has a molecular weight of 273.13 .


Molecular Structure Analysis

The InChI code for “2-(4-bromo-2,6-dimethylphenoxy)acetic acid” is 1S/C10H11BrO3/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) . The InChI code for “2-(4-bromo-2,6-dimethylphenoxy)propanoic acid” is 1S/C11H13BrO3/c1-6-4-9(12)5-7(2)10(6)15-8(3)11(13)14/h4-5,8H,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

The compound “2-(4-bromo-2,6-dimethylphenoxy)acetic acid” is a solid substance with a molecular weight of 259.1 . It is stored in a dry room at room temperature . The compound “2-(4-bromo-2,6-dimethylphenoxy)propanoic acid” has a molecular weight of 273.13 .

Scientific Research Applications

Synthesis and Metabolism

  • The study on metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) provides insights into the metabolism of brominated compounds in various species, including humans. This research could be relevant for understanding the metabolic fate of similar brominated acetamides in biological systems (Carmo et al., 2005).

Chemical Synthesis Techniques

  • Research on the synthesis of indole derivatives via intramolecular nucleophilic aromatic substitution might offer methodologies applicable to synthesizing structurally complex acetamides or related compounds, showcasing the versatility of these techniques in creating heterocyclic structures (Kametani, Ohsawa, & Ihara, 1981).

Safety and Hazards

The compound “2-(4-bromo-2,6-dimethylphenoxy)acetic acid” has the following hazard statements: H315-H319-H335 . The compound “4-Bromo-2,6-dimethylphenol” has the following hazard statements: H302 + H312 + H332, H315, H319 .

properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-11-8-13(17)9-12(2)16(11)20-10-15(19)18-14-6-4-3-5-7-14/h8-9,14H,3-7,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFHEGILVQESQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2CCCCC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.